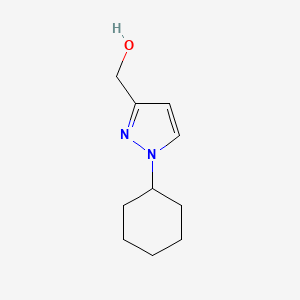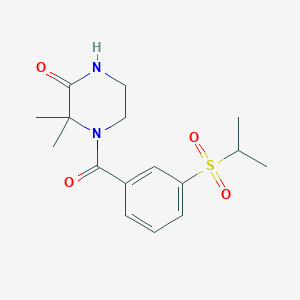![molecular formula C20H20N2O5S B2749182 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 441290-33-1](/img/structure/B2749182.png)
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of multiple methoxy groups and a thiazole ring, which contribute to its unique chemical properties and potential biological activities .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as n-2,4-dimethoxyphenyl dithiolopyrrolone derivatives, have been found to inhibit bacterial rna polymerase (rnap) .
Mode of Action
It’s worth noting that similar compounds have been found to interact with the switch region of bacterial rnap . This interaction inhibits the synthesis of RNAs in bacteria, thereby disrupting their normal cellular functions .
Biochemical Pathways
The inhibition of bacterial rnap can disrupt the transcription process, leading to a halt in protein synthesis and ultimately bacterial growth .
Pharmacokinetics
A compound with a similar structure, js-38, has been studied in wistar rats . The metabolic process of JS-38 consists of a series of acetylation and glucuronidation . These findings may provide some insights into the ADME properties of the compound , but direct studies are needed for confirmation.
Result of Action
The inhibition of bacterial rnap can lead to a disruption in the transcription process, which can halt protein synthesis and ultimately bacterial growth .
Analyse Biochimique
Biochemical Properties
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide interacts with bacterial RNA polymerase (RNAP), a key enzyme involved in the synthesis of RNAs in bacteria . The compound’s interaction with RNAP inhibits the enzyme’s activity, thereby affecting the bacteria’s ability to synthesize RNA .
Cellular Effects
The effects of this compound on cells are primarily seen in its antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It does not show the same effects on Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the switch region of the bacterial RNAP . This interaction inhibits the activity of RNAP, thereby affecting the synthesis of RNAs in bacteria .
Méthodes De Préparation
The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the Michael addition of N-heterocycles to chalcones, which can be catalyzed by ionic organic solids . Industrial production methods may vary, but they generally focus on optimizing yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a notable example, where the compound can participate in carbon-carbon bond formation . Common reagents used in these reactions include palladium catalysts and boron reagents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound may also be explored for its potential use in developing new pharmaceuticals and therapeutic agents. Additionally, it has applications in the industry as a precursor for various chemical reactions and processes.
Comparaison Avec Des Composés Similaires
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can be compared with other similar compounds, such as N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives and 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . These compounds share structural similarities, such as the presence of methoxy groups and heterocyclic rings, but they may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Propriétés
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-24-13-5-6-16(18(10-13)27-4)17-11-28-20(21-17)22-19(23)12-7-14(25-2)9-15(8-12)26-3/h5-11H,1-4H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTIIDXKFWENHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2749106.png)
![Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2749107.png)

![(4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2749109.png)
![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2749110.png)

![2-[6-chloro-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2749114.png)


![5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2749121.png)
![5-((2-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749122.png)
